molecular formula C2H2P2 B14751300 1,2-Diphosphete CAS No. 624-93-1

1,2-Diphosphete

Cat. No.: B14751300
CAS No.: 624-93-1
M. Wt: 87.98 g/mol
InChI Key: CXBPTGCSJBKFAL-UHFFFAOYSA-N
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Description

1,2-Diphosphete is a four-membered heterocyclic ring system containing two phosphorus atoms at the 1,2-positions (Figure 1). Its electronic and structural properties have been extensively studied using quantum chemical calculations, which reveal that the parent this compound is slightly more stable than its 1,4-diphosphabutadiene isomer by approximately 5–10 kJ/mol . The equilibrium geometry of this compound is influenced by substituents: π-donor groups at phosphorus elongate the P–P bond (e.g., from ~2.2 Å to ~2.5 Å), while electronegative substituents increase the interflap angle of the ring, promoting an envelope conformation . Stabilization of this ring system is achieved through cyclic conjugation, steric protection, and substituent effects, such as amino groups at σ⁴-P and silyl groups at adjacent carbons .

Properties

CAS No.

624-93-1

Molecular Formula

C2H2P2

Molecular Weight

87.98 g/mol

IUPAC Name

diphosphete

InChI

InChI=1S/C2H2P2/c1-2-4-3-1/h1-2H

InChI Key

CXBPTGCSJBKFAL-UHFFFAOYSA-N

Canonical SMILES

C1=CP=P1

Origin of Product

United States

Preparation Methods

Synthesis via Terminal Phosphinidene Complexes

One of the most versatile approaches to 1,2-dihydro-1,2-diphosphete synthesis involves the use of terminal phosphinidene complexes. Tran Huy, Ricard, and Mathey reported a direct method for accessing cis-1,2-dihydro-1,2-diphosphetes through the reaction of terminal phosphinidene complexes with butadiynes.

In this approach, transient terminal phosphinidene complexes with the general formula [RP→W(CO)₅] (where R = phenyl, methyl, benzyl, or allyl) are generated from corresponding 7-phosphanorbornadiene complexes. These reactive intermediates then react with substituted butadiynes to form 3-alkynyl-1,2-dihydro-1,2-diphosphete complexes. The mechanism involves initial formation of a phosphirene complex followed by insertion of a second phosphinidene unit into the alkynyl-substituted P-C ring bond.

X-ray crystallographic analysis confirmed the cis stereochemistry of the substituents on the P-P bond in the resulting products, providing valuable structural information about these compounds.

Thermolysis Methods

Thermolysis of suitable precursors represents another important route to this compound compounds. Research has demonstrated that heating 1,1'-biphosphirane pentacarbonylmetal complexes leads to the formation of 3,4-dihydro-1,2-diphosphete derivatives.

The thermolysis reaction proceeds through a step-wise mechanism that begins with the dissociation of a W(CO)₅ group. Computational studies using density functional theory (DFT) have shown that further transformations occur via a transient phosphiranylphosphinidene complex. The reaction can proceed through different pathways, with the formation of 3,4-dihydro-1,2-diphosphete derivatives being thermodynamically favored, while a kinetic process provides diphosphorus (P₂) complexes.

Electrocyclization Approaches

Another elegant approach to this compound synthesis involves electrocyclization of suitable phosphorus-containing precursors. A notable example is the synthesis of a 2,3-dihydro-1,2-diphosphete ring by electrocyclization of a 3,4-diphosphahexatriene unit.

This approach leverages the electronic properties of phosphorus-containing polyenes to facilitate ring closure, resulting in the formation of the four-membered ring system. The electrocyclization typically occurs under thermal conditions and can be influenced by substituents on the starting materials.

Reactions with Lithium and Organolithium Reagents

Early work by Charrier, Maigrot, and Mathey explored the reactions of 1,2-diphosphetenes with lithium and lithium alkyls. These reactions demonstrated the versatility of this compound derivatives as building blocks for more complex phosphorus-containing structures.

Low-Temperature Synthesis Methods

Ricard, Maigrot, Charrier, and Mathey reported a significant advancement with their development of a low-temperature synthesis of 1,2-dihydro-1,2-diphosphetes. This approach represented a major improvement over earlier high-temperature methods, allowing for better control over the reaction and potentially higher yields.

Synthesis of Naphthalene-Based this compound Derivatives

An interesting extension of this compound chemistry involves the incorporation of rigid naphthalene backbones. The reaction of 1,8-bis(dimethylaminophosphino)naphthalene with phosphorus tetraiodide (P₂I₄) produces multiple products containing the 1,2-dihydro-1,2-diphosphaacenaphthylene motif.

This approach demonstrates the influence of the special peri-geometry of the rigid naphthalene-1,8-diyl backbone in phosphenium formation reactions. The reaction complexity results in four distinct products, all containing the 1,2-dihydro-1,2-diphosphaacenaphthylene structure along with heterophosphonium functionalities.

Comparative Analysis of Preparation Methods

The various preparation methods for this compound compounds differ significantly in terms of reaction conditions, yields, and stereochemical control. Table 1 provides a comparative analysis of the major synthetic approaches discussed in this article.

Table 1: Comparison of Major Synthetic Methods for this compound Compounds

Synthetic Method Starting Materials Reaction Conditions Major Products Stereochemical Control Key Advantages Limitations Reference
Terminal Phosphinidene Complex Method [RP→W(CO)₅] complexes and substituted butadiynes Generation of phosphinidene complex followed by reaction with butadiyne 3-alkynyl-1,2-dihydro-1,2-diphosphete complexes Predominantly cis isomers Direct access to cis-1,2-dihydro-1,2-diphosphetes Requires handling of sensitive phosphinidene complexes
Thermolysis of Biphosphirane Complexes 1,1'-biphosphirane pentacarbonylmetal complexes Heating to initiate W(CO)₅ dissociation 3,4-dihydro-1,2-diphosphete derivatives and P₂ complexes Moderate to good Access to both diphosphete and P₂ complexes High temperatures may lead to side products
Electrocyclization 3,4-diphosphahexatriene units Thermal conditions 2,3-dihydro-1,2-diphosphete rings Variable Elegant approach utilizing electronic properties Limited substrate scope
Low-Temperature Synthesis Various phosphorus precursors Mild thermal conditions 1,2-dihydro-1,2-diphosphetes Good Better control and potentially higher yields Still requires handling of reactive intermediates
Naphthalene-Based Synthesis 1,8-bis(dimethylaminophosphino)naphthalene and P₂I₄ Complex multi-step transformation 1,2-dihydro-1,2-diphosphaacenaphthylene derivatives Variable Access to unique naphthalene-based structures Complex product mixture requiring separation

Detailed Examination of Key Synthetic Approaches

The Terminal Phosphinidene Complex Method

The terminal phosphinidene complex method developed by Tran Huy, Ricard, and Mathey deserves particular attention due to its versatility and stereochemical control. The reactive [RP→W(CO)₅] species is typically generated from 7-phosphanorbornadiene complexes through thermal activation. These highly reactive phosphinidene complexes exhibit carbene-like reactivity, allowing them to undergo insertion into C≡C bonds of butadiynes.

The proposed mechanism involves:

  • Initial formation of a phosphirene complex through reaction of the phosphinidene with one alkyne unit
  • Insertion of a second phosphinidene unit into the alkynyl-substituted P-C ring bond
  • Formation of the four-membered this compound ring with cis orientation of substituents on the P-P bond

This approach is particularly valuable as it provides direct access to cis-1,2-dihydro-1,2-diphosphetes with good stereochemical control. X-ray crystallographic analysis has confirmed the cis stereochemistry of the products, providing important structural validation.

Thermolysis of Biphosphirane Complexes

The thermolysis of 1,1'-biphosphirane pentacarbonylmetal complexes represents another significant approach to this compound synthesis. This method begins with dissociation of a W(CO)₅ group upon heating, followed by a series of transformations that can lead to either 3,4-dihydro-1,2-diphosphete derivatives or diphosphorus (P₂) complexes.

DFT calculations have provided valuable insights into the reaction mechanism, showing that the transformation proceeds via a transient phosphiranylphosphinidene complex. The reaction pathway can bifurcate, with the thermodynamic pathway leading to 3,4-dihydro-1,2-diphosphete derivatives, while a kinetic process results in the formation of diphosphorus complexes.

This dual reactivity presents both challenges and opportunities for synthetic chemists, as reaction conditions can potentially be tuned to favor one pathway over the other.

Characterization and Analysis of Synthesized this compound Compounds

The characterization of this compound compounds typically employs a combination of spectroscopic techniques and X-ray crystallography. Nuclear magnetic resonance (NMR) spectroscopy, particularly ³¹P NMR, provides valuable information about the phosphorus environment in these compounds. The chemical shifts and coupling constants in ³¹P NMR spectra can help distinguish between different isomers and confirm the formation of the four-membered ring system.

X-ray crystallography has been instrumental in confirming the stereochemistry of this compound derivatives. For instance, the cis orientation of substituents on the P-P bond in products from the terminal phosphinidene complex method was established through X-ray analysis. Similarly, the unique structures of naphthalene-based 1,2-diphosphaacenaphthylene derivatives have been confirmed through single-crystal X-ray diffraction.

Other analytical techniques, including mass spectrometry and infrared spectroscopy, provide complementary information about these compounds, helping to establish their identity and purity.

Chemical Reactions Analysis

σ-Complex Formation with Iron Carbonyls

1,2-Diphosphetene derivatives react with iron carbonyls to form σ complexes. For example:

  • trans -1,2-Dichloro-3,4-di-tert -butyl-1,2-diphosphetene (2a ) reacts with [Fe₂(CO)₉] to form [(trans -1,2-dichloro-3,4-di-tert -butyl-1-η-1,2-diphosphetene)Fe(CO)₄] (8a ) at low concentrations.

  • At higher concentrations, the diadduct [(trans -1,2-dichloro-3,4-di-tert -butyl-1,2-η-1,2-diphosphetene)(Fe(CO)₄)₂] (8b ) is formed .

Intramolecular Redox Reactions

Heating 8b under vacuum triggers an intramolecular redox reaction, eliminating chlorine substituents to generate [(3,4-di-tert -butyl-η⁴-1,2-diphosphete)Fe(CO)₃] (9a ). This represents a rare example of chlorine elimination leading to a stable this compound complex .

Coordination with Chromium Carbonyls

This compound complexes exhibit versatile coordination behavior:

  • 9a reacts with [Cr(CO)₅(tetrahydrofuran)] to form mono- and diadducts:

    • [1-η-{(3,4-di-tert -butyl-η⁴-1,2-diphosphete)Fe(CO)₃}Cr(CO)₅] (9b )

    • [1,2-η-{(3,4-di-tert -butyl-η⁴-1,2-diphosphete)Fe(CO)₃}(Cr(CO)₅)₂] (9c ).

  • Similar reactions with the 1,3-diphosphete isomer (10a ) yield analogous products (10b and 10c ) .

Structural Insights from X-ray Crystallography

X-ray studies of 9c and 10c reveal distinct bonding patterns:

  • In 9c , the this compound ligand binds via σ-interactions with chromium and π-backbonding with iron.

  • In 10c , the 1,3-diphosphete isomer shows comparable σ/π-bonding independence, highlighting the ligand’s flexibility .

Scientific Research Applications

Synthesis and Structure

1,2-Diphosphetes can be synthesized through various routes, including the reaction of bis(imidazolium)-1,3-diphosphete-diides with iron carbonyl fragments . The structure of 1,2-diphosphetes can be described as either an N-heterocyclic carbene-stabilized cyclic "dicarbondiphosphide" or a bis(imidazolium)-1,3-diphosphete-diide with a formal 2− charge in the C2P2 ring and positive charges on each IPr unit . This description leads to a central aromatic 6π-electron system delocalized over the C2P2 ring . Quantum chemical calculations suggest that the parent 1,2-diphosphete is slightly more stable than its corresponding 1,4-diphosphabutadiene .

Coordination Chemistry

Bis(imidazolium)-1,3-diphosphete-diide, (IPr)2C2P2, acts as an electronically flexible ligand to iron carbonyl fragments, giving access to complexes of the general formula [Fe(CO)x . For example, (IPr)2C2P2 (1) reacts with [Fe2CO9] to yield [Fe(CO)3{η3-(IPr)2C2P2}] (2) . Oxidation of this product with ferrocenium salt, Fe(Cp)2, yields the dicationic tricarbonyl complex Fe(CO)3{η4-(IPr)2C2P2}2 (4) . One-electron oxidation results in the loss of one CO ligand, forming the paramagnetic dicarbonyl radical cation complex Fe(CO)2{η4-(IPr)2C2P2} (5) . Reduction of 5 allows for the preparation of the neutral dicarbonyl complex [Fe(CO)2{η4-(IPr)2C2P2}] (6) .

In complex 2, the ligand 1 coordinates to the Fe(CO)3 fragment in an η3-fashion via the two phosphorus atoms and one carbon atom of the central C2P2 ring . The exocyclic C1−C6 bond is shorter than the C2−C7 bond, suggesting that the IPr unit bound to C2 is best described as an imidazolium group, and the coordinated PCP unit serves as a 4π-electron donor . The C2P2 ring is not planar but adopts a butterfly conformation . In complexes 4 and 5, the (IPr)2C2P2 ligand coordinates in an η4-fashion .

Spectroscopic and Electronic Properties

Spectroscopic techniques such as 57Fe Mössbauer and EPR, combined with DFT calculations, provide insight into the electronic structure of iron carbonyl complexes containing this compound ligands . These complexes can be described as electron-precise or Wade–Mingos clusters . Electrochemical analysis reveals that heterocycle 1 is easily oxidized at E°=−0.451 V (vs. Fc/Fc+) to its persistent radical cation and binds to M(CO)3 fragments (M=Cr, Mo) as an electron-donating ligand .

Applications in Medicinal Chemistry

Mechanism of Action

The mechanism of action of 1,2-Diphosphete involves its interaction with various molecular targets. The compound’s unique ring structure allows it to participate in a variety of chemical reactions, influencing different pathways. The exact molecular targets and pathways are still under investigation, but its reactivity is primarily driven by the presence of the phosphorus atoms .

Comparison with Similar Compounds

1,2-Diphosphete vs. 1,4-Diphosphabutadiene

Property This compound 1,4-Diphosphabutadiene
Structure Four-membered ring Linear conjugated system
Stability More stable (ΔG ≈ +5–10 kJ/mol) Less stable
Bond Length (P–P) ~2.2–2.5 Å (substituent-dependent) Not applicable (non-cyclic)
Delocalization Möbius-type π-delocalization Conjugated diene-like delocalization

The this compound’s stability arises from cyclic conjugation, whereas the 1,4-diphosphabutadiene lacks this stabilizing effect. Substituents like amino and silyl groups further stabilize the this compound by enhancing electron delocalization and steric protection .

This compound vs. 1,2-Diphosphetene

Property This compound 1,2-Diphosphetene
Structure Fully conjugated four-membered ring Non-conjugated, strained derivative
Synthesis Via ring contraction/redox reactions From triphospholene precursors
Reactivity Forms η⁴-metal complexes (e.g., Fe) Forms σ-complexes (e.g., Fe(CO)₄)

1,2-Diphosphetene intermediates, such as trans-1,2-dichloro-3,4-di-tert-butyl-1,2-diphosphetene, are precursors to this compound complexes. Heating these intermediates eliminates chlorine substituents, yielding η⁴-1,2-diphosphete metal complexes .

This compound vs. Triphospholyl Complexes

Property This compound Complexes 1,2,4-Triphospholyl Complexes
Key Ed⁠ucts Dichloro-1,2-diphosphetene 1-Stannyl-1,2,4-triphosphol
Metal Coordination η⁴-coordination (e.g., Fe, Co) Sandwich complexes (e.g., Mn, Co)
Electronic Features Non-degenerate SOMOs in Co/Mn Degenerate SOMOs absent

This compound complexes are synthesized via ring contraction or redox elimination, while triphospholyl complexes require stannyl-substituted precursors. ESR studies confirm distinct electronic structures in their paramagnetic derivatives .

This compound vs. Diphosphoranes

Property This compound Protasiewicz’s Diphosphoranes
Stabilization Cyclic conjugation + steric bulk Bulky organic groups (e.g., Mes⁴)
Reactivity Forms η⁴-metal complexes Oxidative addition to transition metals
Thermal Stability Stable at room temperature Requires low temperatures

Bertrand’s this compound achieves stability through electronic delocalization within the ring, whereas Protasiewicz’s diphosphoranes rely on steric shielding .

Substituent Effects on Stability

Substituent Type Effect on this compound Effect on Analogues
Amino Groups (σ⁴-P) Stabilize via electron donation Destabilize linear isomers
Silyl Groups (C) Enhance ring stability Minimal impact on non-cyclic systems
Electronegative (P) Increase interflap angle (~120°→140°) Shorten bond lengths in phosphabenzenes

Substituents at σ²-P (e.g., halogens) destabilize this compound unless counterbalanced by amino/silyl groups, a feature absent in related compounds like 1,3-diphosphete .

Key Research Findings

  • Quantum Insights : Ab initio calculations confirm the thermodynamic preference for this compound over 1,4-diphosphabutadiene, with substituents modulating bond lengths and angles .
  • Synthetic Breakthroughs : The first this compound metal complex ([(3,4-di-tert-butyl-η⁴-1,2-diphosphete)Fe(CO)₃]) was synthesized via chlorine elimination from diphosphetene precursors .
  • Stabilization Strategies: Cyclic conjugation combined with amino/silyl substituents provides superior stabilization compared to steric bulk alone .

Q & A

Q. What interdisciplinary approaches address gaps in understanding this compound’s environmental impact?

  • Methodological Answer : Combine ecotoxicological assays (e.g., Daphnia magna LC50) with computational QSAR models. Use isotope-labeled derivatives to track environmental persistence via LC-MS. Collaborate with regulatory bodies to align testing with OECD guidelines .

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